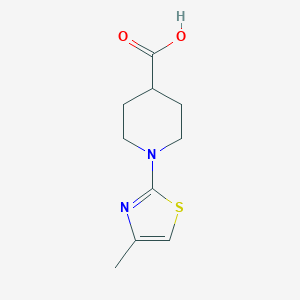

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications

Atom Economic Synthesis and AChE Inhibitory Activity

A study by Sivakumar et al. (2013) presented an atom economic synthesis of novel dispiro heterocycles involving 1,3-thiazolone-4-carboxylic acid and piperidine-2-carboxylic acid through a 1,3-dipolar cycloaddition process. These compounds demonstrated significant acetylcholinesterase (AChE) inhibitory activity, with one compound showing potent inhibition with an IC50 value of 1.86 μmol/L, indicating its potential for Alzheimer's disease treatment Sivakumar, Ranjith Kumar, Ali, & Choon, 2013.

Aurora Kinase Inhibition for Cancer Therapy

Research on Aurora kinase inhibitors highlights the potential of piperidine-4-carboxylic acid derivatives in treating cancer. Specifically, compounds have been synthesized that inhibit Aurora A, an essential kinase in the mitotic process, suggesting their utility in cancer therapy ロバート ヘンリー,ジェームズ, 2006.

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Magano et al. (2014) discussed the palladium-catalyzed CH functionalization for synthesizing oxindoles, incorporating piperidine derivatives. This methodology signifies the role of such compounds in medicinal chemistry synthesis, providing a foundation for developing serine palmitoyl transferase enzyme inhibitors Magano, Kiser, Shine, & Chen, 2014.

Development of Antimicrobial Agents

Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis and biological properties of new piperidine substituted benzothiazole derivatives. Their work elucidated the potential of these compounds as antimicrobial agents, highlighting the relevance of piperidine-4-carboxylic acid derivatives in addressing antibiotic resistance Shafi, Rajesh, & Senthilkumar, 2021.

Anticancer Activity of Piperidine-based Compounds

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Their findings revealed compounds with low IC50 values, indicating strong anticancer activity and highlighting the therapeutic potential of piperidine-4-carboxylic acid derivatives Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018.

Future Directions

Thiazole derivatives have been extensively studied for their diverse biological activities, and they continue to be a focus of research in medicinal chemistry . Future research could explore the synthesis, properties, and biological activities of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” and related compounds.

Mechanism of Action

Target of Action

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA .

Biochemical Pathways

Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The specific molecular and cellular effects of “this compound” would depend on its targets and mode of action. Thiazole derivatives have been associated with a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.

Cellular Effects

Thiazole derivatives have been reported to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Molecular Mechanism

The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interactions with biomolecules.

Metabolic Pathways

Thiazole derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple metabolic pathways .

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNNHHMDCZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)

![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2594520.png)

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)